4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid

Catalog No.
S12065389
CAS No.
M.F
C18H15N3O2
M. Wt
305.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzo...

Product Name

4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid

IUPAC Name

4-[(3-cyano-1-methylindol-2-yl)methylamino]benzoic acid

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C18H15N3O2/c1-21-16-5-3-2-4-14(16)15(10-19)17(21)11-20-13-8-6-12(7-9-13)18(22)23/h2-9,20H,11H2,1H3,(H,22,23)

InChI Key

OHXJOSAFLOHFOY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CNC3=CC=C(C=C3)C(=O)O)C#N

4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety and a benzoic acid functional group. The molecular formula of this compound is C14H14N4O2C_{14}H_{14}N_{4}O_{2}, and it has a molecular weight of approximately 270.29 g/mol. The compound features a cyano group attached to the indole, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

The chemical behavior of 4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid can be understood through various reactions typical of carboxylic acids and amines. It can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.
  • Nucleophilic substitutions: The cyano group can participate in nucleophilic addition reactions, leading to various derivatives.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

The biological activity of 4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid is primarily linked to its indole structure, which is known for its role in various biological processes. Compounds containing indole rings have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. Additionally, the presence of the cyano group may enhance its interaction with biological targets, potentially leading to increased potency or selectivity.

The synthesis of 4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid typically involves several steps:

  • Synthesis of the Indole Derivative: Starting from commercially available indole derivatives, the cyano group can be introduced via nucleophilic substitution or other methods.
  • Formation of the Amino Group: The introduction of the amino group can be achieved through reductive amination or direct amination techniques.
  • Coupling with Benzoic Acid: Finally, coupling reactions (such as amidation) can be employed to attach the benzoic acid moiety to the indole-derived structure.

These methods highlight the versatility of organic synthesis techniques employed in creating complex molecules.

4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: As an intermediate in synthesizing polymers or materials with specific electronic properties due to its unique structure.
  • Biochemical Research: As a tool in studying biological pathways involving indole derivatives.

Interaction studies involving 4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid focus on its binding affinity with various biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro assays: To evaluate its biological efficacy and mechanism of action against specific cell lines or biological systems.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid. These include:

Compound NameStructureKey Features
3-Amino-4-(3-cyano-N-methylanilino)benzoic acidStructureContains an amino group and a cyano-substituted aryl ring
5-Methylindole-A simpler indole derivative without carboxylic functionality
Indole-3-acetic acid-A naturally occurring plant hormone with similar indole structure

Uniqueness

The uniqueness of 4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid lies in its combination of an indole structure with both amino and carboxylic functionalities, enhancing its potential for diverse biological interactions compared to simpler analogs. Its specific cyano substitution also sets it apart from other indoles, potentially imparting unique reactivity and biological properties.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

305.116426730 g/mol

Monoisotopic Mass

305.116426730 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types